molecular formula C8H11ClN2O2 B13590997 N-methyl-1-phenoxyformohydrazidehydrochloride

N-methyl-1-phenoxyformohydrazidehydrochloride

Cat. No.: B13590997
M. Wt: 202.64 g/mol
InChI Key: CATWPDXQUZYQSU-UHFFFAOYSA-N
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Description

N-methyl-1-phenoxyformohydrazidehydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group attached to a formohydrazide moiety, with an additional methyl group and hydrochloride salt. Its distinct chemical structure makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenoxyformohydrazidehydrochloride typically involves the reaction of phenoxyformohydrazide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenoxyformohydrazidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-1-phenoxyformohydrazidehydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-1-phenoxyformohydrazidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

N-methyl-1-phenoxyformohydrazidehydrochloride can be compared with other similar compounds such as:

    N-methyl-1-phenylhydrazine: Similar in structure but lacks the phenoxy group.

    Phenoxyformohydrazide: Lacks the methyl group and hydrochloride salt.

    N-methyl-1-phenoxyacetamide: Contains an acetamide group instead of formohydrazide.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

phenyl N-amino-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(9)8(11)12-7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H

InChI Key

CATWPDXQUZYQSU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1=CC=CC=C1)N.Cl

Origin of Product

United States

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